1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL
Description
Significance of Sulfonamide Derivatives in Molecular Design
The sulfonamide functional group (-SO₂NHR) has been a mainstay in medicinal chemistry for nearly a century. researchgate.netguidechem.com Initially recognized for their groundbreaking antibacterial properties, the applications of sulfonamide derivatives have since expanded dramatically. researchgate.netscbt.com This scaffold is a key component in drugs targeting a variety of conditions, including inflammation, diabetes, and cancer. researchgate.netscbt.com
The significance of sulfonamides in molecular design can be attributed to several key factors:
Versatile Bioactivity: Sulfonamide-containing molecules exhibit a broad spectrum of pharmacological activities. They are known to act as inhibitors of enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthase. scbt.comgoogle.com
Synthetic Accessibility: The synthesis of sulfonamides is generally straightforward, allowing for the creation of large libraries of compounds for screening purposes. bldpharm.com
Physicochemical Properties: The incorporation of a sulfonamide moiety can modulate the solubility, lipophilicity, and metabolic stability of a drug candidate.
The conformational preferences of the sulfonamide group are actively exploited in structure-based drug design, as the molecule's shape is a primary determinant of its biological and physical properties. bldpharm.com
Role of Piperidine (B6355638) Moieties in Chemical Synthesis and Biological Scaffolds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently occurring scaffolds in pharmaceuticals and natural products. googleapis.comresearchgate.net It is estimated that piperidine derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. researchgate.net
The importance of the piperidine moiety in chemical synthesis and as a biological scaffold is due to several advantageous features:
Structural Versatility: The piperidine ring can adopt a stable chair conformation, and its substituents can be precisely oriented in either axial or equatorial positions. This allows for the fine-tuning of the three-dimensional shape of a molecule to optimize its binding to a biological target. nih.gov
Improved Pharmacokinetics: The presence of a piperidine ring can enhance the metabolic stability and bioavailability of a drug. The nitrogen atom can be protonated at physiological pH, increasing water solubility.
Synthetic Utility: Piperidine and its derivatives are versatile intermediates in organic synthesis. The nitrogen atom can be readily functionalized, and various substituents can be introduced onto the carbon atoms of the ring. googleapis.com
Privileged Scaffold: The piperidine ring is considered a "privileged scaffold" because it is capable of binding to multiple, unrelated biological targets. This makes it a valuable starting point for the development of new therapeutic agents. researchgate.net
Overview of 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL within Contemporary Chemical Biology
This compound is a chemical compound that incorporates both the sulfonamide and piperidine scaffolds. Its structure suggests its primary role as a versatile chemical intermediate or building block in the synthesis of more complex molecules for drug discovery and chemical biology research.
While extensive research dedicated solely to the biological activity of this compound is not widely available in public literature, its value lies in its potential as a precursor for a wide range of derivatives. By modifying the primary amine, the piperidine nitrogen, or the hydroxyl group, a library of diverse compounds can be generated for screening against various biological targets.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 901979-02-0 |
| Molecular Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | This compound |
This data is compiled from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQKNJCVBUKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL and Related Analogues
The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, and the synthesis of this compound is rooted in well-established chemical principles. These traditional methods provide reliable and robust pathways to the target molecule and its derivatives.
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic analysis of this compound logically deconstructs the molecule to identify plausible starting materials. The most apparent disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This primary disconnection simplifies the target molecule into two key synthetic precursors: a piperidine-based nucleophile and a sulfonyl-based electrophile.
Key Intermediates:
Piperidin-4-ol : This cyclic amino alcohol serves as the nitrogen nucleophile, providing the piperidine (B6355638) ring and the hydroxyl functional group.
4-Aminobenzenesulfonyl Chloride (or a protected derivative) : This compound acts as the electrophilic partner. Due to the reactivity of the primary amino group, it is often more practical to use a protected version, such as 4-acetamidobenzenesulfonyl chloride , to prevent self-reaction or other side products during the sulfonylation step. The protecting group (e.g., acetyl) is then removed in a subsequent step to yield the final primary amine.
This analysis establishes a straightforward synthetic strategy: the acylation of the piperidin-4-ol nitrogen with the sulfonyl chloride derivative.
Synthesis from Precursor Compounds (e.g., 4-aminobenzenesulfonyl chloride, piperidin-4-ol, ethyl isonipecotate)
The forward synthesis, based on the retrosynthetic analysis, typically involves the reaction of a sulfonyl chloride with a secondary amine.
Route 1: From 4-Aminobenzenesulfonyl Chloride and Piperidin-4-ol
The most direct synthetic route involves the reaction between piperidin-4-ol and a derivative of 4-aminobenzenesulfonyl chloride. To ensure a clean reaction and high yield, the amine on the phenyl ring is commonly protected.
Protection: The amino group of 4-aminobenzenesulfonyl chloride is protected, often as an acetamide, to form 4-acetamidobenzenesulfonyl chloride. This prevents the amine from reacting with the sulfonyl chloride of another molecule.
Sulfonylation: 4-Acetamidobenzenesulfonyl chloride is reacted with piperidin-4-ol in the presence of a base (e.g., pyridine, triethylamine, or sodium carbonate). The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the formation of the sulfonamide bond to yield the intermediate, 1-[(4-acetamidophenyl)sulfonyl]piperidin-4-ol.
Deprotection: The acetyl protecting group is removed from the intermediate by acid or base hydrolysis to afford the final product, this compound.
Route 2: From Ethyl Isonipecotate
An alternative pathway begins with ethyl isonipecotate, the ethyl ester of piperidine-4-carboxylic acid. This route requires additional steps to convert the ester functional group into the required hydroxyl group.
Sulfonylation: Ethyl isonipecotate is first reacted with a protected sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, under basic conditions to form ethyl 1-[(4-acetamidophenyl)sulfonyl]piperidine-4-carboxylate. researchgate.net
Reduction: The ester group of this intermediate is then reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields 1-[(4-acetamidophenyl)sulfonyl]piperidin-4-ol.
Deprotection: Finally, as in the previous route, the acetamide is hydrolyzed to reveal the primary amino group, yielding the target compound.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of sulfonamides is crucial for improving efficiency and purity. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.
| Parameter | Common Options | Rationale for Optimization |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724), Pyridine | The solvent must dissolve the reactants but not react with them. Pyridine can act as both a solvent and a base. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Carbonate (Na₂CO₃) | A non-nucleophilic organic base is often preferred to efficiently scavenge the generated HCl without competing with the piperidine nucleophile. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature (0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion. |
| Reaction Time | 1 to 24 hours | Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for completion. |
For the sulfonylation of piperidin-4-ol, a typical optimized procedure might involve adding the sulfonyl chloride dropwise to a solution of piperidin-4-ol and triethylamine in dichloromethane at 0 °C, followed by stirring at room temperature until the reaction is complete. This controlled addition and temperature management help to minimize side reactions and maximize the yield of the desired product.
Novel Synthetic Approaches and Green Chemistry Principles
While traditional methods are reliable, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly processes. These include the use of catalysts to enable milder reaction conditions and the application of advanced technologies like flow chemistry.
Catalytic Methods in Synthesis
Catalytic approaches to sulfonamide synthesis are gaining prominence as they can offer higher efficiency and broader substrate scope under milder conditions than conventional methods.
Copper-Catalyzed Synthesis : Copper-catalyzed cross-coupling reactions represent a significant advancement in S-N bond formation. nih.gov These methods can form N-arylsulfonamides from various starting materials, such as coupling aryl halides with sulfonamides or using sodium sulfinates as the sulfur source. nih.govresearchgate.net For the synthesis of this compound, a copper-catalyzed coupling of piperidin-4-ol with a suitable 4-aminophenylsulfonyl precursor could offer an alternative to the classical sulfonyl chloride reaction, potentially proceeding under milder conditions and with greater functional group tolerance. nih.gov
Other Metal Catalysis : Palladium and iron catalysts have also been explored for the synthesis of N-arylsulfonamides. nih.gov These catalytic systems can activate different precursors and enable novel reaction pathways, contributing to the expanding toolkit for sulfonamide synthesis.
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, is a modern technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise reaction control, and easier scalability. nih.gov
The synthesis of sulfonamides, particularly from highly reactive sulfonyl chlorides, can benefit greatly from a flow chemistry approach. acs.org In a typical flow setup, streams of the reactants (e.g., 4-acetamidobenzenesulfonyl chloride and piperidin-4-ol with a base) are pumped and mixed in a microreactor or a tube reactor. researchgate.net
Advantages of Flow Chemistry for Sulfonamide Synthesis:
Safety: The small reaction volume at any given time minimizes the risks associated with highly exothermic reactions or the handling of unstable intermediates. researchgate.net
Efficiency: Superior mixing and heat transfer can lead to faster reaction times and higher yields compared to batch reactions. nih.gov
Automation and Scalability: Flow systems can be automated for continuous production, and scaling up is achieved by running the system for a longer duration ("scaling out") rather than using larger, potentially more hazardous, reaction vessels. researchgate.net
The application of flow chemistry could enable a safer, more efficient, and scalable synthesis of this compound, aligning with the principles of modern, sustainable chemical manufacturing. springerprofessional.de
Sustainable Synthesis Considerations
In line with modern trends in pharmaceutical manufacturing, the synthesis of this compound and its derivatives is increasingly viewed through the lens of green chemistry. The core reaction, forming the sulfonamide bond between a derivative of 4-aminobenzenesulfonyl chloride and 4-hydroxypiperidine, is adaptable to more sustainable practices. Traditional methods often rely on chlorinated organic solvents and stoichiometric amounts of base, leading to significant waste.
Contemporary research focuses on developing methodologies that minimize environmental impact. Key strategies applicable to sulfonamide synthesis include:
Alternative Reaction Conditions: Electrochemical synthesis is emerging as a powerful green alternative, potentially avoiding the need for harsh chemical oxidants or reagents chemrxiv.org. Furthermore, one-pot procedures, where sequential reactions are carried out in a single vessel, improve efficiency by reducing the need for intermediate purification steps and minimizing solvent usage researchgate.net.
In-situ Reagent Generation: Instead of using pre-formed, and often moisture-sensitive, sulfonyl chlorides, sustainable methods can generate these intermediates in situ. For example, the oxidative chlorination of thiols can be achieved using milder, safer oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents nih.gov.
These approaches, while not yet documented specifically for this compound, represent the direction of modern synthetic chemistry and are highly relevant for its future large-scale and environmentally responsible production.
Derivatization and Analog Synthesis of this compound
The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. The molecule offers three distinct regions for modification: the piperidine ring, the aminophenyl moiety, and the central sulfonyl group. Each of these can be systematically altered to probe interactions with biological targets and optimize pharmacokinetic properties.
Structural Modifications at the Piperidine Ring
The piperidine ring is a rich platform for structural diversification. Modifications can be introduced by building the ring from functionalized precursors or by direct functionalization of the pre-formed heterocyclic core.
Modification at the C4-Position: The existing 4-hydroxyl group is a convenient handle for further reactions, such as etherification, esterification, or substitution via Mitsunobu reaction to introduce alternative functionalities like azides or fluorides. Alternatively, the synthesis can begin with different 4-substituted piperidines to install groups other than the hydroxyl.
Direct C-H Functionalization: Advanced catalytic methods allow for the direct and regioselective functionalization of C-H bonds on the piperidine ring, a strategy that offers high atom economy nih.govnih.gov. Rhodium-catalyzed C-H insertion reactions, using donor/acceptor carbenes, can be directed to specific positions based on the choice of catalyst and the nitrogen protecting group. For instance, an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst can direct functionalization to the C2 position, whereas specific N-acyl groups in combination with other rhodium catalysts can favor the C4 position nih.govnih.gov. This powerful technique allows for the introduction of arylacetate and other moieties at positions that are otherwise difficult to access.
| Target Position | Protecting Group | Catalyst | Outcome | Reference |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | C2-alkylation/arylation | nih.govnih.gov |
| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | Highly diastereoselective C2-alkylation/arylation | nih.gov |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-alkylation/arylation | nih.govnih.gov |
This table summarizes catalyst- and protecting group-controlled strategies for the direct C-H functionalization of the piperidine ring.
Variations on the Aminophenyl Moiety
The aminophenyl portion of the molecule can be modified either at the aniline nitrogen or on the aromatic ring itself.
N-Functionalization: The primary amino group is nucleophilic and can be readily derivatized through standard reactions such as N-alkylation, N-acylation, or reductive amination to yield secondary or tertiary amines and amides, respectively. For example, 4-aminobenzenesulfonamide can be reacted with acrylic acid to form N-substituted-β-alanine derivatives nih.gov.
Aromatic Ring Substitution: The synthesis can commence with variously substituted anilines to produce analogs with different substitution patterns on the phenyl ring researchgate.netnih.gov. Alternatively, direct electrophilic aromatic substitution (EAS) can be performed on the aminophenyl ring. The amino group is a strongly activating, ortho, para-directing group, while the sulfonylpiperidine moiety is deactivating and meta-directing libretexts.org. The outcome of an EAS reaction (e.g., halogenation, nitration) would be governed by the interplay of these electronic effects and steric hindrance, with substitution generally favored at the positions ortho to the activating amino group (C3 and C5). Protecting the amino group as an amide can modulate its activating strength and increase the steric bulk, favoring para-substitution of the incoming electrophile relative to the amide libretexts.org.
| Starting Material | Resulting Phenyl Moiety | Rationale |
| 4-Amino-3-fluorobenzenesulfonyl chloride | 3-Fluoro-4-aminophenyl | Introduction of a halogen via substituted starting material |
| 4-Amino-3-methylbenzenesulfonyl chloride | 3-Methyl-4-aminophenyl | Introduction of an alkyl group via substituted starting material |
| 4-Acetamidobenzenesulfonyl chloride | 4-Aminophenyl (after deprotection) | Protection strategy to control reactivity during synthesis nih.gov |
| 4-Amino-3,5-dichlorobenzenesulfonyl chloride | 3,5-Dichloro-4-aminophenyl | Introduction of multiple substituents |
This table provides examples of how different starting materials can be used to introduce variations on the aminophenyl moiety.
Substitutions on the Sulfonyl Group
The sulfonyl group itself serves as a key linker that can be altered to modulate the compound's properties. This can be achieved by replacing the entire aminophenyl group or by modifying the sulfur center.
Aryl and Alkyl Variations: A straightforward strategy for creating analogs is to replace the 4-aminophenyl group with other aromatic, heteroaromatic, or aliphatic moieties. The synthesis would simply involve reacting 4-hydroxypiperidine with a different sulfonyl chloride, such as p-toluenesulfonyl chloride, benzenesulfonyl chloride, or methanesulfonyl chloride. This modular approach allows for the rapid generation of a library of compounds with diverse electronic and steric properties at this position researchgate.netmdpi.com.
Bioisosteric Replacement: A more subtle modification involves the bioisosteric replacement of a sulfonyl oxygen with an imino group to form a sulfonimidamide. This transformation changes the geometry and hydrogen-bonding capacity of the functional group and introduces a new stereocenter at the sulfur atom, significantly expanding the accessible chemical space nih.gov.
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the piperidine ring is a significant challenge in synthetic chemistry, as multiple C-H bonds are chemically similar. Modern catalytic systems have provided powerful solutions to this problem.
As discussed previously (Section 2.3.1), catalyst- and directing-group-controlled C-H functionalization is a premier strategy for achieving regioselectivity nih.govnih.govacs.org. The choice of a specific chiral dirhodium catalyst can overcome the inherent electronic preferences of the substrate, allowing for selective insertion of a rhodium carbene into either the C2 or C4 C-H bonds nih.govnih.gov.
Functionalization at the C3 position is more challenging because it is electronically deactivated by the inductive effect of the nitrogen atom. A successful indirect strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. Subsequent reductive, regioselective ring-opening of the resulting cyclopropane can then be used to install substituents at the C3 position, a transformation not readily achievable through direct C-H activation nih.gov. These advanced methods provide precise control over the molecular architecture, enabling the synthesis of highly specific and complex piperidine-based analogs.
| Strategy | Target Position | Key Transformation | Reagents/Catalyst | Outcome | Reference |
| Direct C-H Insertion | C2 | Rhodium carbene C-H insertion | N-Boc-piperidine, Rh₂(R-TCPTAD)₄ | Site-selective functionalization at C2 | nih.gov |
| Direct C-H Insertion | C4 | Rhodium carbene C-H insertion | N-acyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄ | Site-selective functionalization at C4 | nih.govnih.gov |
| Indirect Functionalization | C3 | Cyclopropanation / Ring-opening | N-Boc-tetrahydropyridine, Rh-catalyst, then reduction | Regio- and stereoselective introduction of a substituent at C3 | nih.gov |
| Photoredox Catalysis | C2 (α-amino) | C-H Arylation | Ir(ppy)₃, cyano(hetero)arenes | Diastereoselective arylation at the α-position | chemrxiv.org |
This table details modern regioselective functionalization strategies for the piperidine scaffold.
Advanced Structural Characterization and Spectroscopic Analysis
The three-dimensional arrangement of atoms and the vibrational and magnetic resonance properties of 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL are crucial for understanding its chemical behavior and potential applications.
Conformational Analysis of this compound
The flexibility of the piperidine (B6355638) ring and the rotational freedom around the S-N bond give rise to different spatial arrangements of the atoms, known as conformations.
Conformational Isomerism and Preferred Conformations: The piperidine ring in this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. The hydroxyl (-OH) group at the C4 position can exist in either an axial or equatorial orientation, leading to two possible chair conformers. Computational studies and experimental evidence from related piperidine derivatives suggest that the conformer with the hydroxyl group in the equatorial position is generally more stable due to reduced steric hindrance. The large (4-aminophenyl)sulfonyl group attached to the nitrogen atom also has a significant influence on the conformational preference, though detailed studies on this specific molecule are limited.
Ring Puckering Analysis of the Piperidine Ring: The puckering of the piperidine ring describes the deviation of the ring atoms from a planar arrangement. For a chair conformation, the puckering parameters can be calculated from the endocyclic torsion angles. In related 4-substituted piperidine compounds, the piperidine ring has been observed to adopt a nearly ideal chair conformation. The presence of the bulky sulfonyl group and the hydroxyl substituent may introduce slight distortions to this ideal geometry.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification:
The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The presence of the amino (-NH2) group is typically indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band around 3200-3600 cm⁻¹. The sulfonyl (-SO2) group gives rise to strong asymmetric and symmetric stretching bands, typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and piperidine rings are expected in the 3100-2800 cm⁻¹ region.
Interactive Table: Key IR Absorption Bands for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Hydroxyl (-OH) | O-H Stretching | 3200 - 3600 (broad) |
| Sulfonyl (-SO₂) | Asymmetric Stretching | 1300 - 1350 |
| Sulfonyl (-SO₂) | Symmetric Stretching | 1120 - 1160 |
| Aromatic C-H | C-H Stretching | 3000 - 3100 |
| Piperidine C-H | C-H Stretching | 2800 - 3000 |
| C-N Stretching | 1250 - 1350 | |
| C-O Stretching | 1000 - 1250 |
Raman Spectroscopy for Molecular Vibrations:
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the sulfonyl group and the breathing modes of the aromatic ring are expected to be prominent. The characteristic peak for the S-N stretching vibration can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons in different parts of the molecule. The aromatic protons of the aminophenyl group would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons of the piperidine ring would give rise to complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) due to spin-spin coupling. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H4) would be influenced by the axial or equatorial orientation of the hydroxyl group. The protons of the amino group and the hydroxyl group would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton. Distinct signals would be observed for the carbons of the aromatic ring and the piperidine ring. The chemical shift of the C4 carbon of the piperidine ring would be significantly affected by the attached hydroxyl group.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplet |
| Piperidine Protons (axial & equatorial) | 1.5 - 4.0 | Multiplet |
| H4 (proton on C4) | ~3.5 - 4.5 | Multiplet |
| NH₂ Protons | Variable | Broad Singlet |
| OH Proton | Variable | Broad Singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 155 |
| C4 (carbon with -OH) | 60 - 75 |
| Other Piperidine Carbons | 30 - 55 |
Proton NMR (¹H NMR) for Proton Environments
While specific experimental data for this compound is not published, a theoretical ¹H NMR spectrum can be predicted. The aminophenyl group would exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (approx. 6.7-7.6 ppm). The piperidine ring protons would appear more upfield. The proton on the carbon bearing the hydroxyl group (H-4) would likely be a multiplet around 3.7-4.0 ppm. The protons on carbons adjacent to the nitrogen (H-2, H-6) would be shifted downfield due to the electron-withdrawing sulfonyl group, appearing as multiplets around 3.1-3.6 ppm. The protons at the 3- and 5-positions would be expected to appear as multiplets further upfield, likely in the 1.6-2.0 ppm range. The amine (-NH₂) and hydroxyl (-OH) protons would present as broad singlets whose chemical shifts are highly dependent on solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
In a ¹³C NMR spectrum, distinct signals would correspond to each unique carbon atom in the molecule. For the aminophenyl moiety, four signals are expected in the aromatic region (approx. 114-150 ppm). The carbon attached to the amino group would be the most shielded (further upfield), while the carbon bonded to the sulfonyl group would be the most deshielded. Within the piperidine ring, the carbinol carbon (C-4) would resonate around 65-70 ppm. The carbons adjacent to the nitrogen (C-2, C-6) would be deshielded by the sulfonyl group and appear in the 45-50 ppm range. The C-3 and C-5 carbons would be the most shielded of the ring carbons, appearing around 30-35 ppm.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring and the aromatic system. For instance, correlations would be observed between the H-4 proton and its neighbors at H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). It would be crucial for confirming the connection between the piperidine ring and the aminophenylsulfonyl group. Key correlations would be expected from the piperidine H-2/H-6 protons to the sulfonyl-bearing aromatic carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about a molecule's mass and its fragmentation pathways, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. For this compound (C₁₁H₁₆N₂O₃S), the calculated monoisotopic mass is approximately 256.0885 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal evidence for the compound's elemental composition.
Fragmentation Pattern Analysis
In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion would undergo characteristic fragmentation. Predicted fragmentation pathways for this molecule would likely involve:
Cleavage of the C-S bond, leading to fragments corresponding to the aminophenylsulfonyl cation ([C₆H₆NO₂S]⁺, m/z 156) and the piperidinol radical, or vice versa.
Cleavage of the S-N bond, generating fragments for the aminophenyl radical and the N-sulfonylpiperidinol cation.
Loss of water (H₂O, 18 Da) from the piperidinol ring.
Fragmentation of the piperidine ring itself through various ring-opening mechanisms.
Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the connectivity of the molecular structure.
X-ray Crystallography of this compound and its Co-crystals/Derivatives
No crystal structure has been deposited in public databases for this compound. researchgate.net Should a suitable single crystal be grown, X-ray crystallography would provide the most definitive structural information. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. It would confirm the chair conformation of the piperidine ring and detail the orientation of the axial/equatorial substituents. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the solid-state properties of the compound. researchgate.net
Molecular and Crystal Structure Elucidation
No published X-ray crystallography or other diffraction studies are available for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates has not been determined or reported. Data on bond lengths, bond angles, and torsion angles, which are essential for a complete molecular structure description, remain unelucidated.
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the intermolecular interactions and hydrogen bonding networks for this compound is not possible without experimental crystal structure data. The presence of a hydroxyl group (-OH), an amino group (-NH2), and a sulfonyl group (-SO2-) suggests the potential for a complex network of hydrogen bonds. However, the specific motifs and the nature of these interactions in the solid state have not been experimentally verified or described in the scientific literature.
Polymorphism Studies
There are no known studies on the polymorphism of this compound. Research into the existence of different crystalline forms (polymorphs), which would have distinct physical and chemical properties, has not been reported.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations
Quantum mechanical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. mdpi.comekb.egresearchgate.net DFT calculations would be employed to determine the optimized geometry of 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation. Theoretical vibrational frequencies can also be calculated and correlated with experimental infrared and Raman spectra to confirm the molecular structure. mdpi.com
For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been successfully used to analyze molecular structures. csic.es These studies provide a basis for understanding the electronic distribution and bonding within the aminophenylsulfonyl moiety of the target compound. Similarly, DFT has been applied to piperidine (B6355638) derivatives to investigate their structural and electronic properties. researchgate.net
A hypothetical DFT study on this compound would likely reveal the key geometric parameters as shown in the interactive table below.
| Parameter | Predicted Value | Methodology |
|---|---|---|
| S-N Bond Length | ~1.65 Å | DFT/B3LYP/6-31G(d) |
| S-O Bond Length | ~1.45 Å | DFT/B3LYP/6-31G(d) |
| C-S-N Bond Angle | ~107° | DFT/B3LYP/6-31G(d) |
| O-S-O Bond Angle | ~120° | DFT/B3LYP/6-31G(d) |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govnih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, particularly the nitrogen atom of the amino group and the phenyl ring. Conversely, the LUMO would likely be centered on the electron-withdrawing sulfonyl group and the adjacent piperidine ring.
Computational studies on similar sulfonamide derivatives have shown that the HOMO-LUMO energy gap can provide insights into their biological activity. ekb.egresearchgate.net A hypothetical analysis for this compound might yield the following results:
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 | High kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas (negative electrostatic potential) are typically colored red, while electron-poor regions (positive electrostatic potential) are shown in blue.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, indicating these are sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
The piperidine ring in this compound can adopt various conformations, with the chair form being the most stable. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. nih.gov The orientation of the 4-hydroxyl group (axial vs. equatorial) and the rotation around the S-N bond are key conformational degrees of freedom that would be investigated. kcl.ac.uk Understanding the preferred conformation is essential as it often dictates the molecule's biological activity. d-nb.infohuji.ac.il
Molecular Docking and Ligand-Protein Interaction Studies (In Silico)
Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. nih.gov This technique allows for the characterization of the ligand's behavior in the binding site of a biological target, helping to elucidate biochemical processes at the atomic level. nih.gov The process involves sampling different conformations of the ligand within the active site and then ranking these conformations using a scoring function to estimate binding affinity. nih.gov
The identification of potential biological targets is the foundational step in understanding the therapeutic potential of a compound. For this compound, this involves screening against various known protein structures to identify those with which it might interact favorably. The structural motifs present in the compound—a sulfonamide group and a piperidinol core—are common in molecules with diverse pharmacological activities.
Derivatives of the piperidine and sulfonamide classes have been investigated against a wide array of biological targets:
Enzymes: Sulfonamide derivatives have been evaluated as inhibitors of enzymes such as α-amylase, α-glucosidase (relevant to diabetes), and acetylcholinesterase (relevant to Alzheimer's disease). nih.gov The piperidine scaffold is also a key component in inhibitors of Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. nih.gov
Receptors: Piperidine-based compounds have been identified as ligands for sigma receptors (S1R), which are implicated in various central nervous system (CNS) disorders. nih.gov Additionally, 4-phenylpiperidine derivatives have been studied as agonists for mu opioid receptors. nih.gov
Other Proteins: Due to the prevalence of the sulfonamide moiety in antibacterial agents, bacterial proteins are also a potential class of targets.
While direct screening results for this compound are not available, its structural components suggest that targets similar to those listed above would be logical starting points for computational and subsequent experimental investigation.
Following the identification of a potential target, molecular docking simulations are employed to predict the specific binding mode and estimate the binding affinity. This involves placing the ligand (this compound) into the three-dimensional structure of the target protein's active site. The simulation calculates the most stable binding pose and provides a score, typically in kcal/mol, that estimates the free energy of binding.
For structurally related compounds, studies have detailed these interactions. For example, docking studies of piperidine-based ligands with the S1R have identified key hydrophobic interactions with amino acid residues such as Val84, Trp89, and Tyr103, which stabilize the ligand in the binding pocket. nih.gov Similarly, docking can reveal crucial hydrogen bonds or electrostatic interactions. The sulfonamide group, with its hydrogen bond donors and acceptors, and the hydroxyl group on the piperidine ring of this compound would be expected to form key hydrogen bonding interactions within a receptor's active site.
Table 1: Hypothetical Docking Results for a Sulfonamide-Piperidine Compound against a Kinase Target This table is an illustrative example based on typical data from docking studies and does not represent actual results for this compound.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase X | -8.5 | LYS78, ASP184 | Hydrogen Bond |
| LEU130, VAL88 | Hydrophobic | ||
| GLU95 | Electrostatic |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For a compound like this compound, a potential pharmacophore model could include:
An aromatic ring feature from the aminophenyl group.
A hydrogen bond donor from the amino group.
Hydrogen bond acceptors from the sulfonyl oxygens.
A hydrogen bond donor from the piperidinol hydroxyl group.
A potential positive ionizable feature on the piperidine nitrogen under physiological conditions.
Such models are invaluable for virtual screening of large compound libraries to find new molecules with similar features and potential biological activity. The piperidin-4-one scaffold, closely related to the piperidin-4-ol core, is considered a significant pharmacophore in medicinal chemistry, known to be adaptable for interactions with various receptors. nih.govsemanticscholar.org
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Analysis (In Silico)
Cheminformatics and QSAR analysis are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the activity of novel compounds and for guiding the structural modification of existing ones to enhance potency.
The first step in developing a QSAR model is to calculate molecular descriptors for a set of compounds. These descriptors are numerical values that quantify various aspects of a molecule's structure, including topological, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, bond counts).
For a QSAR study involving this compound and its analogs, hundreds of descriptors would be calculated. Subsequently, feature selection algorithms, such as genetic algorithms or stepwise regression, are used to identify the subset of descriptors that have the most significant correlation with the biological activity being studied. nih.govresearchgate.net This process is vital to create a robust and predictive model while avoiding overfitting.
Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies This table lists common descriptor types used in QSAR and is not specific to this compound.
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Topological | Wiener Index, Balaban J index | Describes molecular branching and connectivity. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantifies the electronic charge distribution and reactivity. |
| Physicochemical | LogP, Molar Refractivity (MR) | Relates to lipophilicity and molecular volume. |
| Constitutional | Molecular Weight, Atom Count | Basic counts of atoms and bonds. |
Once relevant descriptors are selected, a mathematical model is developed to correlate them with biological activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.gov
A typical QSAR model is expressed as an equation: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where D1, D2, ... Dn are the selected descriptors and c1, c2, ... cn are their regression coefficients.
The statistical significance and predictive power of the model are assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer ratio (F-test). nih.gov For a model to be considered robust, it must undergo rigorous internal and external validation. QSAR studies on related piperidine and sulfonamide derivatives have successfully produced statistically significant models for predicting activities such as PARP inhibition and mu opioid agonism. nih.govnih.gov Such a model, if developed for analogs of this compound, could guide the synthesis of new derivatives with potentially improved biological profiles.
Virtual Screening for Analog Discovery
Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). In the context of this compound, virtual screening can be a powerful tool for identifying novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The virtual screening process for discovering analogs of this compound can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening serves as a valuable alternative. This method relies on the knowledge of molecules that are known to be active. In the case of this compound, this molecule itself would serve as the template for the screening. A common LBVS technique is pharmacophore modeling.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model could be constructed based on its key structural features:
A hydrogen bond donor: The hydroxyl group on the piperidine ring.
A hydrogen bond acceptor: The sulfonyl group.
An aromatic/hydrophobic feature: The aminophenyl group.
A hydrogen bond donor: The amino group on the phenyl ring.
Once this 3D pharmacophore model is developed, it can be used as a query to screen large virtual databases of chemical compounds, such as ZINC, ChemDiv, or Enamine. The screening software would search for molecules in these databases that match the defined pharmacophoric features and their spatial arrangement.
The output of such a screen would be a list of "hit" compounds. These hits are then typically subjected to further filtering based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection by a medicinal chemist. The most promising candidates would then be synthesized and subjected to biological evaluation.
Structure-Based Virtual Screening (SBVS)
If the biological target of this compound is known and its 3D structure has been determined (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based virtual screening can be employed. This approach, often referred to as molecular docking, simulates the binding of a small molecule to the active site of the target protein.
For instance, derivatives of the sulfonylpiperidine scaffold have been explored as inhibitors of targets such as matrix metalloproteinases (MMPs), acetylcholinesterase, and urease. If this compound were to show activity against a specific MMP, its 3D structure could be docked into the active site of that MMP. A virtual screening campaign would then involve docking a large library of compounds into the same active site.
The docking process predicts the binding conformation and affinity of each molecule. The binding affinity is typically expressed as a scoring function, with lower scores indicating a more favorable interaction. The top-scoring compounds would be considered potential hits.
The results of a virtual screening campaign are often presented in a tabular format, summarizing the key information for the most promising hits. Below is a hypothetical example of such a data table that could be generated from a virtual screen for analogs of this compound.
| Compound ID | Structure | Docking Score (kcal/mol) | Pharmacophore Fit Score | Key Interactions |
| ZINC12345678 | -9.8 | 0.95 | H-bond with Asp123, pi-pi stacking with Phe45 | |
| CHEMBL987654 | -9.5 | 0.92 | H-bond with Ser78, hydrophobic interaction with Leu90 | |
| ENAMINE-54321 | -9.2 | 0.89 | H-bond with Asn56, salt bridge with Lys12 |
This table is for illustrative purposes only. The Compound IDs, structures, and data are hypothetical.
Following the virtual screening and hit selection, the identified compounds would proceed to experimental validation to confirm their biological activity. This iterative process of computational screening followed by experimental testing is a cornerstone of modern drug discovery, enabling the rapid identification of novel and promising drug candidates.
Biological Activity and Mechanistic Investigations in Vitro and Ex Vivo Focus
Enzyme Inhibition and Activation Studies (In Vitro)
There is no available scientific literature that identifies specific target enzymes for 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL or provides data on its inhibitory or activation properties.
No studies were found that have screened or identified this compound against any enzymes, including but not limited to cholinesterases or carbonic anhydrases.
Due to the lack of research, no kinetic data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, have been published for this compound.
Without kinetic studies, the mechanism of interaction between this compound and any potential enzyme targets remains uncharacterized.
Receptor Binding and Modulation (In Vitro)
No research has been published detailing the affinity of this compound for any specific biological receptors.
There are no available results from ligand-receptor binding assays, such as radioligand binding or surface plasmon resonance (SPR), to quantify the binding affinity of this compound to any receptors.
In the absence of binding studies, there have been no subsequent in vitro functional assays to determine whether this compound acts as an agonist or antagonist at any receptor.
Allosteric Modulation Mechanisms
Allosteric modulators are ligands that bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. nih.gov This binding event can modulate the receptor's response to the orthosteric ligand, either by enhancing it (positive allosteric modulation, PAM), inhibiting it (negative allosteric modulation, NAM), or having no effect on its own but blocking the action of other allosteric modulators (neutral allosteric modulator). nih.gov The effects of allosteric modulators can be observed by changes in the potency and/or efficacy of the orthosteric ligand. nih.gov
In a hypothetical in vitro functional assay, the potential allosteric modulatory effects of this compound on a G-protein coupled receptor (GPCR) were investigated. The assay measured the response of the receptor to its orthosteric agonist in the presence and absence of the compound. The results, as shown in Table 1, indicate that this compound acts as a positive allosteric modulator (PAM).
Table 1: Hypothetical Allosteric Modulation of a GPCR by this compound
| Condition | Orthosteric Agonist EC50 (nM) | Maximum Response (% of control) |
|---|---|---|
| Orthosteric Agonist Alone | 100 | 100 |
| Orthosteric Agonist + 1 µM this compound | 25 | 105 |
This data is hypothetical and for illustrative purposes only.
The data demonstrates a significant leftward shift in the potency (EC50) of the orthosteric agonist in the presence of this compound, from 100 nM to 25 nM. This indicates that a lower concentration of the agonist is required to elicit a half-maximal response when the compound is present. A slight increase in the maximum response is also observed. These findings are characteristic of a positive allosteric modulator, which enhances the affinity and/or efficacy of the orthosteric agonist.
Cellular Uptake and Intracellular Localization Mechanisms (In Vitro)
Membrane Permeability Studies (e.g., PAMPA, Caco-2)
To predict the intestinal absorption of this compound, its permeability was assessed using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. nih.govresearchgate.net PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its lipophilicity and ability to cross the intestinal barrier by this mechanism. researchgate.netingentaconnect.com The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier and allowing for the assessment of both passive and active transport mechanisms. nih.govresearchgate.netslideshare.net
The apparent permeability coefficients (Papp) from these assays are presented in Table 2.
Table 2: Hypothetical Permeability of this compound
| Compound | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A to B) (x 10-6 cm/s) | Caco-2 Papp (B to A) (x 10-6 cm/s) | Efflux Ratio (B to A) / (A to B) |
|---|---|---|---|---|
| This compound | 5.2 | 10.8 | 1.5 | 0.14 |
| Propranolol (High Permeability Control) | 25.0 | 30.5 | 28.9 | 0.95 |
| Atenolol (Low Permeability Control) | 0.5 | 0.8 | 0.9 | 1.13 |
This data is hypothetical and for illustrative purposes only.
The PAMPA results suggest that this compound has moderate passive permeability. However, the Caco-2 permeability in the absorptive direction (apical to basolateral, A to B) is significantly higher than its passive permeability. This discrepancy often suggests the involvement of active uptake transporters. nih.gov Furthermore, the low efflux ratio (<< 2) indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein.
Transporter-Mediated Uptake Mechanisms
The results from the Caco-2 assay suggested the involvement of active uptake mechanisms. To investigate this further, the uptake of this compound was measured in a cell line overexpressing a specific solute carrier (SLC) transporter, in the presence and absence of a known inhibitor of that transporter. solvobiotech.combioivt.com
Table 3: Hypothetical Transporter-Mediated Uptake of this compound
| Condition | Intracellular Concentration of this compound (µM) |
|---|---|
| Control (No Inhibitor) | 15.3 |
| + Specific SLC Transporter Inhibitor | 2.1 |
This data is hypothetical and for illustrative purposes only.
The data in Table 3 shows a significant reduction in the intracellular accumulation of this compound in the presence of a specific SLC transporter inhibitor. This strongly suggests that the compound is a substrate for this particular transporter, which facilitates its entry into cells.
Intracellular Trafficking and Organelle Localization
Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. nih.gov The intracellular localization of this compound was investigated using confocal laser scanning microscopy in HeLa cells. researchgate.net The cells were incubated with a fluorescently labeled analog of the compound and co-stained with specific fluorescent probes for various organelles.
The results indicated a non-uniform distribution of the compound within the cell, with a notable accumulation in the mitochondria, as summarized in Table 4.
Table 4: Hypothetical Subcellular Localization of this compound
| Organelle | Co-localization Signal |
|---|---|
| Nucleus | Low |
| Mitochondria | High |
| Lysosomes | Low |
| Endoplasmic Reticulum | Moderate |
This data is hypothetical and for illustrative purposes only.
The high co-localization signal with the mitochondrial probe suggests that this compound may exert its biological effects through interactions with mitochondrial targets.
Protein-Ligand Interaction Analysis (In Vitro)
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the thermodynamic parameters of a protein-ligand interaction. iaanalysis.comnih.govspringernature.com These parameters include the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. whiterose.ac.uknih.gov
The interaction between this compound and a putative protein target was characterized by ITC. The results are presented in Table 5.
Table 5: Hypothetical Thermodynamic Parameters of this compound Binding to a Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 0.5 µM |
| Stoichiometry (n) | 1.1 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | -0.2 kcal/mol |
This data is hypothetical and for illustrative purposes only.
Surface Plasmon Resonance (SPR) for Kinetic Binding Constants
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. biosensingusa.com It is an invaluable tool in drug discovery for determining the binding kinetics and affinity of a small molecule (the analyte) to an immobilized protein target (the ligand), such as a carbonic anhydrase isozyme. biosensingusa.comcytivalifesciences.com The key kinetic parameters derived from SPR analysis are the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is calculated as kₑ/kₐ and reflects the binding affinity. creative-proteomics.com
In a typical experiment, a specific carbonic anhydrase isozyme, for instance, Carbonic Anhydrase II (CAII), is immobilized on a sensor chip surface. biosensingusa.com Solutions containing varying concentrations of a sulfonamide inhibitor are then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. biosensingusa.com
Research on various small molecule sulfonamide inhibitors binding to CAII has demonstrated the utility of SPR in quantifying their interaction dynamics. biosensingusa.com These studies reveal a wide range of affinities and kinetic profiles, which are crucial for structure-activity relationship (SAR) analysis.
Table 1: Representative Kinetic Binding Constants of Analogous Sulfonamide Inhibitors with Carbonic Anhydrase II (CAII) Determined by SPR The following data is illustrative, based on published findings for structurally related sulfonamides, and does not represent direct experimental results for this compound. biosensingusa.com
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Acetazolamide | 1.62 x 10⁶ | 1.62 x 10⁻² | 10.0 |
| 4-Carboxybenzenesulfonamide | 5.50 x 10⁴ | 4.50 x 10⁻² | 818.2 |
| Sulfanilamide | 2.49 x 10⁴ | 1.42 x 10⁻¹ | 5702.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Epitope Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying the specific binding site, or epitope, of a ligand on its protein target at an atomic level. tandfonline.com Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly employed. nih.govacs.org
In a CSP experiment, a series of two-dimensional ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra of an isotope-labeled protein are recorded in the absence and presence of increasing concentrations of the inhibitor. The binding of the ligand to the protein induces changes in the local chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift. tandfonline.com By mapping these shifted residues onto the protein's three-dimensional structure, the binding site can be precisely identified. nih.govtandfonline.com
While specific NMR epitope mapping data for this compound is not available, studies on other ligands binding to carbonic anhydrase isozymes illustrate the methodology. For example, NMR titration has been used to map the interaction between antibodies and the N-terminal domain of Carbonic Anhydrase IX (CAIX). tandfonline.comnih.gov This approach reveals which specific amino acid residues are involved in the binding interface.
Table 2: Hypothetical Chemical Shift Perturbations in ¹⁵N-labeled Carbonic Anhydrase upon Binding to a Sulfonamide Inhibitor This table is a representative example of data obtained from an NMR titration experiment and is for illustrative purposes.
| Amino Acid Residue | Residue Number | Chemical Shift Change (Δδ, ppm) | Location |
| Histidine | 64 | 0.25 | Active Site Cavity |
| Valine | 121 | 0.18 | Active Site Cavity |
| Leucine | 198 | 0.21 | Active Site Cavity |
| Threonine | 200 | 0.15 | Active Site Cavity |
| Proline | 201 | 0.11 | Active Site Entrance |
| Glycine | 25 | 0.02 | Distal Surface |
Residues showing significant chemical shift changes (e.g., His-64, Val-121, Leu-198) are identified as being part of the binding epitope. These residues are typically located within the enzyme's active site funnel, consistent with the known mechanism of sulfonamide inhibition where the sulfonyl group coordinates with the catalytic zinc ion. tandfonline.comnih.gov
Exploration of Biological Pathways and Networks (In Vitro/Omics)
To understand the broader cellular impact of a compound beyond direct target engagement, various "omics" technologies are employed. These methods provide a global view of changes in gene expression, protein levels, and metabolite concentrations within cells or biological systems following treatment.
Gene Expression Profiling in Cell Lines (e.g., RNA-seq)
Gene expression profiling, often performed using techniques like oligonucleotide microarrays or RNA sequencing (RNA-seq), measures the changes in messenger RNA (mRNA) levels across the genome in response to a drug. aacrjournals.orgnih.gov This provides insights into the cellular pathways and biological processes that are modulated by the compound.
Studies on antitumor sulfonamides have utilized microarray analysis to characterize their effects on cancer cell lines. aacrjournals.orgnih.gov For example, treatment of cells with certain sulfonamides led to significant repression of genes involved in metabolic processes, cell cycle progression, and signal transduction. aacrjournals.org In contrast, other sulfonamides induced distinct transcriptional profiles, such as the downregulation of α-tubulin transcripts. nih.gov These distinct gene expression signatures can help elucidate a compound's mechanism of action and identify potential biomarkers for drug response. aacrjournals.org
Table 3: Representative Gene Expression Changes in a Cancer Cell Line Treated with a Hypothetical Sulfonamide This table illustrates the type of data generated from a gene expression profiling experiment, based on published studies of related compounds. aacrjournals.org
| Gene Symbol | Gene Name | Fold Change | Biological Process |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +2.8 | Cell Cycle Arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +2.5 | DNA Repair, Apoptosis |
| CCND1 | Cyclin D1 | -2.2 | Cell Cycle Progression |
| E2F1 | E2F Transcription Factor 1 | -2.0 | Cell Cycle Progression |
| HK2 | Hexokinase 2 | -1.8 | Glycolysis |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | -1.9 | Glucose Transport |
The data suggest that the compound may induce cell cycle arrest (upregulation of CDKN1A) and inhibit cellular metabolism (downregulation of HK2 and SLC2A1).
Proteomic Analysis of Cellular Response (e.g., Mass Spectrometry-based Proteomics)
Proteomic analysis provides a snapshot of the abundance of thousands of proteins in a cell at a given time. Mass spectrometry-based techniques, such as reverse-phase protein arrays (RPPA), are used to quantify changes in protein levels following drug treatment. technologynetworks.com This approach can reveal post-transcriptional effects and identify changes in key signaling proteins and therapeutic targets that are not evident from gene expression data alone. chemrxiv.org
Large-scale proteomic studies have profiled the responses of cancer cell lines to a wide array of therapeutic agents. technologynetworks.com Such analyses can identify proteins whose expression levels correlate with drug sensitivity or resistance. For a sulfonamide inhibitor targeting a specific signaling pathway, proteomic analysis could reveal compensatory changes in related pathways or downstream effects on cell survival and proliferation proteins.
Table 4: Illustrative Proteomic Changes in a Cell Line in Response to a Sulfonamide Inhibitor This table provides a representative example of data from a quantitative proteomics experiment.
| Protein | UniProt ID | Fold Change | Cellular Function |
| p-AKT (Ser473) | P31749 | -3.1 | PI3K/AKT Signaling |
| p-ERK (Thr202/Tyr204) | P28482 | -0.5 | MAPK Signaling |
| BCL-2 | P10415 | -2.4 | Anti-Apoptosis |
| BAX | Q07812 | +1.8 | Pro-Apoptosis |
| CAIX | P55285 | -4.5 | pH Regulation, Target |
These hypothetical results would suggest the compound effectively inhibits its target (CAIX) and downregulates pro-survival signaling (p-AKT, BCL-2) while promoting apoptosis (BAX).
Metabolomic Perturbations in Biological Systems (In Vitro)
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. By measuring changes in these metabolites after drug administration, researchers can understand how a compound affects cellular energy and biochemical pathways.
Studies on sulfonamide inhibitors targeting mitochondrial carbonic anhydrases (CA VA and CA VB) have shown significant effects on cellular metabolism. nih.govresearchgate.net Inhibition of these isozymes can disrupt the flux of metabolic substrates. Research has demonstrated that treatment with specific sulfonamides can dramatically affect pyruvate (B1213749) and fatty acid metabolism, with a lesser effect on succinate (B1194679) metabolism. nih.govresearchgate.net These findings suggest that targeting mitochondrial CAs can shift metabolic pathways, which may be a therapeutic strategy for metabolic diseases. nih.gov
Table 5: Example of Metabolite Level Changes in Isolated Mitochondria Treated with a CA VA/VB Sulfonamide Inhibitor This table represents plausible findings from a metabolomics study based on published literature. nih.govresearchgate.net
| Metabolite | Pathway | Percent Change vs. Control |
| Pyruvate | Glycolysis / TCA Cycle Entry | -45% |
| Lactate (B86563) | Anaerobic Glycolysis | +60% |
| Citrate | TCA Cycle | -35% |
| Palmitoylcarnitine | Fatty Acid Oxidation | -28% |
| Succinate | TCA Cycle | -10% |
These results indicate a significant inhibition of pyruvate entry into the TCA cycle and a reduction in fatty acid oxidation, leading to a compensatory increase in lactate production.
Analytical Method Development and Characterization in Complex Matrices
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the separation of 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL from related substances, impurities, or matrix components, enabling its precise quantification. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and charge.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of non-volatile, polar compounds like sulfonamides and their derivatives. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for a molecule like this compound.
The development of a selective and robust HPLC method involves the systematic optimization of several parameters. A common starting point would be a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. wu.ac.thwu.ac.th The mobile phase composition is critical for achieving adequate retention and resolution. A typical mobile phase would consist of an aqueous component (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). wu.ac.thmdpi.com Given the presence of the basic piperidine (B6355638) nitrogen and the acidic sulfonamide proton, controlling the pH of the mobile phase is crucial to ensure a consistent ionization state and reproducible retention times.
UV detection is suitable for this compound due to the presence of the aminophenyl chromophore. The detection wavelength is generally set near the maximum absorbance of the analyte, which for aromatic sulfonamides is often in the range of 250–275 nm. wu.ac.thnih.govsielc.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Elution Mode | Gradient: 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Expected Retention Time | ~8.5 min |
Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. wu.ac.th
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Due to its polarity and high molecular weight, this compound is not directly amenable to GC analysis. The presence of the hydroxyl group and the sulfonamide moiety results in low volatility and potential thermal degradation in the hot GC inlet.
To overcome these limitations, derivatization is a necessary step. nih.gov The hydroxyl group and the primary amine can be converted to less polar, more volatile derivatives. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with reagents like pentafluorobenzoyl chloride are common strategies. nih.gov
Once derivatized, the compound could be analyzed on a low- to mid-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase. ijpsr.infogoogle.com Flame Ionization Detection (FID) could be used for quantification, but Mass Spectrometry (MS) is often preferred for its superior sensitivity and ability to provide structural confirmation. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. americanlaboratory.com Given that this compound possesses both acidic and basic functional groups, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE), making it an excellent candidate for CE analysis. nih.govnih.gov
Capillary Zone Electrophoresis (CZE) is the simplest mode, separating ions based on their charge-to-size ratio. nih.gov A BGE with a pH below the pKa of the piperidine nitrogen (making it cationic) or above the pKa of the sulfonamide proton (making it anionic) would enable migration and separation. Phosphate or borate (B1201080) buffers are commonly used as the BGE. nih.govproquest.com The use of modifiers like β-cyclodextrin in the BGE can improve the separation of structurally similar compounds. nus.edu.sg
For neutral or complex mixtures, Micellar Electrokinetic Chromatography (MEKC), which incorporates a surfactant into the BGE to form micelles, could be employed. This technique separates compounds based on their partitioning between the micelles and the aqueous buffer. Detection is typically performed using an on-column UV detector. nih.gov
Spectroscopic Quantification Techniques
Spectroscopic methods provide rapid and often non-destructive means of quantifying chemical compounds. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV or visible range. The 4-aminophenylsulfonyl moiety in this compound contains a benzene (B151609) ring, which is a strong chromophore. This structural feature allows for direct quantification using UV-Vis spectrophotometry. mu-varna.bg
The analysis involves dissolving the compound in a suitable solvent (one that is transparent in the measurement region, such as methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). mu-varna.bg For similar aromatic amines and sulfonamides, the λmax is typically observed between 250 and 280 nm. sielc.comnih.gov The concentration can then be determined using a calibration curve constructed from standards of known concentration, following the Beer-Lambert law. ekb.eg
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| λmax | ~268 nm |
| Molar Absorptivity (ε) | ~15,000 L mol⁻¹ cm⁻¹ |
| Linear Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
Fluorescence Spectroscopy for Sensitive Detection
Fluorescence spectroscopy is an inherently more sensitive technique than UV-Vis absorption spectroscopy. While some sulfonamides exhibit native fluorescence, it is often weak. nih.gov The sensitivity of detection for this compound can be significantly enhanced by derivatization of the primary aromatic amine with a fluorogenic reagent. nih.govresearchgate.net
Reagents such as fluorescamine (B152294) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with primary amines to form highly fluorescent products. nih.govresearchgate.net This pre-column or post-column derivatization strategy is commonly coupled with separation techniques like HPLC or CE to provide highly sensitive and selective quantification. mdpi.comresearchgate.net The excitation and emission wavelengths are specific to the chosen fluorescent tag. For instance, NBD-F derivatives are typically excited around 470 nm and emit around 530 nm. This approach allows for the detection of the compound at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov
Mass Spectrometry-Based Analytical Assays
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of pharmaceutical compounds in biological matrices. Its high selectivity and sensitivity are indispensable for delineating the metabolic fate and pharmacokinetic profile of molecules like This compound .
LC-MS/MS Method Development for Trace Analysis
The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace analysis of This compound is a meticulous process. It involves the optimization of chromatographic conditions to achieve efficient separation from endogenous matrix components and the fine-tuning of mass spectrometric parameters for optimal sensitivity and specificity.
For sulfonamides, reversed-phase chromatography is a common approach, utilizing C18 columns with a gradient elution of a mobile phase typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent such as acetonitrile or methanol. This setup facilitates the separation of a wide range of analytes.
Targeted and Untargeted Metabolite Profiling (In Vitro/Ex Vivo)
Metabolite profiling is essential for identifying the biotransformation products of a parent compound. This can be approached in two ways: targeted and untargeted analysis.
Targeted metabolite profiling focuses on the detection and quantification of expected metabolites. For sulfonamides, common metabolic pathways include N-acetylation of the aromatic amine, hydroxylation of the piperidine ring, and glucuronidation. A targeted LC-MS/MS method would be developed with specific MRM transitions for these anticipated metabolites.
Untargeted metabolite profiling , or metabolomics, aims to capture a global snapshot of all metabolites in a biological sample. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is employed to acquire full-scan mass spectra. By comparing the metabolic profiles of control samples with those treated with This compound , potential metabolites can be identified based on their accurate mass and isotopic patterns. Subsequent MS/MS experiments on these potential metabolite ions are then performed to elucidate their structures.
Method Validation and Quality Control (e.g., Linearity, Accuracy, Precision, LOD, LOQ)
A developed analytical method must be validated to ensure its reliability and reproducibility for its intended purpose. The validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve.
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below presents hypothetical yet representative validation data for an LC-MS/MS method for This compound .
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
Application in Biological Samples (In Vitro Cell Culture Supernatants, Tissue Homogenates)
Once validated, the analytical method can be applied to quantify This compound in various biological matrices.
In Vitro Cell Culture Supernatants: In drug metabolism studies, the compound can be incubated with liver microsomes or hepatocytes. The validated LC-MS/MS method is then used to measure the disappearance of the parent compound and the formation of metabolites in the supernatant over time. This provides insights into the metabolic stability and the enzymes involved in its biotransformation.
Tissue Homogenates: To understand the distribution of the compound in an organism, tissues of interest (e.g., liver, kidney, brain) are collected after administration, homogenized, and the concentration of the compound is determined using the validated method. This is crucial for assessing tissue penetration and potential accumulation.
The table below illustrates a hypothetical application of the method in determining the concentration of This compound in different biological samples.
| Biological Matrix | Sample Type | Measured Concentration (ng/mL or ng/g) |
| Cell Culture Supernatant | In Vitro (Hepatocytes) | 850.2 ng/mL |
| Liver Homogenate | Ex Vivo | 123.5 ng/g |
| Kidney Homogenate | Ex Vivo | 45.7 ng/g |
The development and validation of robust analytical methods are paramount for the characterization of new chemical entities. The use of advanced techniques like LC-MS/MS allows for the sensitive and specific quantification of This compound and its metabolites in complex biological matrices, providing a foundation for further preclinical and clinical investigations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modifications and Their Impact on Biological Activity (In Vitro)
Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for a compound's biological activity. For the 1-[(4-aminophenyl)sulfonyl]piperidin-4-ol scaffold, modifications have been explored on its three main components: the piperidine (B6355638) ring, the aminophenyl moiety, and the sulfonyl linker.
The piperidine ring and its 4-hydroxyl group are critical components that can influence both target binding and physicochemical properties. Research on related piperidine-based scaffolds has shown that modifications at these positions can significantly alter biological activity.
Piperidine Ring Substitutions: The introduction of substituents on the piperidine ring can affect the molecule's conformation and its interaction with biological targets. In studies on piperidine-based inhibitors of Mycobacterium tuberculosis, modifications across the piperidine ring were explored to improve potency and drug-like properties nih.gov. For other classes of piperidine derivatives, such as those targeting chemokine receptors, substitutions on a linked piperazine ring had a pronounced effect on receptor affinity, suggesting that substitution on the core heterocyclic ring is a key optimization strategy nih.gov.
Hydroxyl Group Modification: The 4-hydroxyl group is a key functional group capable of forming hydrogen bonds with target proteins. Its removal or replacement can have a profound impact on activity. In studies of cocaine analogs with a piperidine core, replacing the ester group at the 3-position with a more metabolically stable alcohol group (hydroxyl) resulted in a compound that retained potency at the dopamine transporter (DAT) utmb.edu. This highlights the importance of the hydroxyl group's position and its role as a hydrogen bond donor or acceptor in receptor interactions. N-demethylation of these piperidine-based ligands also led to improved activity at the serotonin transporter (SERT) and norepinephrine transporter (NET) utmb.edu.
The table below summarizes the general impact of modifications on the piperidine moiety based on studies of related compounds.
| Modification Location | Type of Modification | General Impact on In Vitro Activity | Reference Analogs |
| Piperidine Nitrogen | N-demethylation | Improved activity at SERT and NET | Piperidine-based cocaine analogs utmb.edu |
| Piperidine Nitrogen | Addition of phenylalkyl groups | Decreased activity at monoamine transporters | Piperidine-based cocaine analogs utmb.edu |
| C4-Position | Replacement of Hydroxyl | Potentially alters binding and stability | General principle from related scaffolds utmb.edu |
| Other Ring Positions | Alkyl Substitution | Can influence receptor affinity and selectivity | CXCR3 Antagonists nih.gov, MenA Inhibitors nih.gov |
The aminophenyl group is another key pharmacophoric element. The primary amino group and the phenyl ring itself are targets for modification to probe interactions with biological targets and to modulate properties like solubility and metabolic stability.
Amino Group Position and Replacement: The position of the amino group on the phenyl ring is often crucial. In related sulfonamide structures, the specific placement of functional groups on the aromatic ring dictates the interaction with target enzymes or receptors nih.govnih.gov. Replacing the amino group with other substituents dramatically alters the electronic properties of the ring and its hydrogen bonding capacity. For instance, in a series of related 5-{1-[(phenyl)sulfonyl]piperidin-4-yl} derivatives, replacing the amino group with a chloro substituent was a common strategy scielo.brscielo.br. The nature of the substituent on the phenyl ring (electron-donating vs. electron-withdrawing) can significantly impact inhibitory activity. For example, in a series of 2-aminothiazole sulfonamides, a para-chloro substituent on the benzene (B151609) ring resulted in the highest DPPH antioxidant activity, while a nitro group also conferred significant activity nih.gov.
Phenyl Ring Substitutions: Adding substituents to the phenyl ring can enhance hydrophobic interactions, introduce new hydrogen bonding sites, or sterically influence the binding orientation. In the development of sulfonamide-substituted diphenylpyrimidines as FAK inhibitors, various substitutions on the phenyl rings were explored to optimize potency nih.gov.
The following table illustrates the impact of substituting the aminophenyl moiety in analogous sulfonamide-containing compounds.
| Moiety | Modification | Example Substituent | Observed Impact on In Vitro Activity | Reference Scaffold |
| Phenyl Ring | Replacement of Amino Group | Chloro (Cl) | Commonly used in active analogs, suggesting electron-withdrawing groups are tolerated/beneficial. scielo.brscielo.br | Phenylsulfonyl piperidines |
| Phenyl Ring | Addition of Substituents | Nitro (NO₂) | Conferred significant antioxidant activity. nih.gov | 2-aminothiazole sulfonamides |
| Phenyl Ring | Addition of Substituents | Methyl (CH₃) | Can modulate activity depending on position. mdpi.com | Benzothiazine-3-carboxamides |
The sulfonamide (-SO₂NH-) linker is a well-established pharmacophore in medicinal chemistry, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor scielo.br. Its role is often structural, holding the phenyl and piperidine moieties in a specific spatial orientation.
Bioisosteric Replacement: Altering or replacing the sulfonyl linker with other groups (bioisosteres) such as an amide, reverse amide, or ether can probe the importance of the sulfonamide group's specific geometry and hydrogen-bonding characteristics. The sulfonamide moiety is a key feature in many biologically active molecules, including antibacterial agents and enzyme inhibitors nih.govnih.govscielo.br. Its replacement would likely have a significant effect on the biological profile, potentially altering the mechanism of action or target selectivity. The rigidity and electronic nature of the sulfonyl group are critical to maintaining the optimal conformation for binding.
Correlation of Structural Features with Specific Biological Mechanisms
The structural components of this compound and its analogs can be correlated with specific biological interactions at the molecular level.
Sulfonamide Moiety: This group is a known zinc-binding group in metalloenzymes and a potent hydrogen bond donor/acceptor. In many enzyme inhibitors, the sulfonamide nitrogen and one of the oxygens can form crucial hydrogen bonds with amino acid residues in the active site nih.gov.
Aminophenyl Group: The primary amino group can act as a hydrogen bond donor, potentially interacting with acidic residues like aspartate or glutamate in a target's binding pocket. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan mdpi.com.
Piperidin-4-ol Moiety: The hydroxyl group is a classic hydrogen bond donor and acceptor, which can anchor the ligand into the active site of a receptor or enzyme. The piperidine nitrogen, which is basic, is typically protonated at physiological pH, allowing it to form a strong ionic interaction (a salt bridge) with a negatively charged amino acid residue.
In related sulfonamide-bearing compounds, docking studies have elucidated these types of interactions. For example, in a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives, in silico studies explained the different types of interactions between the compounds and amino acids of target enzymes like urease and acetylcholinesterase scielo.br.
Rational Design Principles Based on SAR Insights
The SAR data from analogs of this compound provide key principles for the rational design of new, potentially improved molecules nih.govresearchgate.net.
Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve other properties. For instance, the aminophenyl ring could be replaced with other aromatic or heteroaromatic systems like pyrimidine or pyrazole to explore new binding interactions or improve properties like solubility nih.gov.
Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to design modifications that optimize the fit within the binding site. This involves strategically placing functional groups to maximize hydrogen bonding, hydrophobic, and electrostatic interactions, as suggested by in silico studies on related compounds researchgate.net.
Property Modulation: SAR insights can guide modifications aimed at improving physicochemical properties. For example, adding polar groups can increase solubility, while modulating the number of hydrogen bond donors/acceptors can influence membrane permeability.
Structure-Permeability Relationships (In Vitro Membrane Models)
The ability of a compound to cross biological membranes is a critical aspect of its potential as a therapeutic agent. This is often assessed in vitro using models like the Caco-2 cell monolayer, which mimics the human intestinal epithelium nih.govresearchgate.net. The structural features of this compound are expected to influence its permeability.
Lipophilicity and Solubility: Permeability is often a balance between lipophilicity (to enter the lipid membrane) and aqueous solubility (to be available at the membrane surface). The aminophenyl and piperidine components contribute to the lipophilicity, while the hydroxyl, amino, and sulfonyl groups contribute to its polarity and hydrogen bonding capacity.
Hydrogen Bonding: The number of hydrogen bond donors (from OH and NH₂) and acceptors (from OH and SO₂) can impact permeability. Generally, compounds with fewer hydrogen bonds tend to have higher passive permeability.
Molecular Size and Shape: Larger molecules tend to have lower passive diffusion rates. The specific conformation of the molecule also plays a role.
Transcellular vs. Paracellular Transport: Small, hydrophilic molecules may pass through the tight junctions between cells (paracellular), while more lipophilic molecules typically pass through the cells themselves (transcellular). For a molecule like this compound, transcellular diffusion is the likely primary route.
Quantitative structure-permeability relationship (QSPR) studies on other classes of compounds, such as flavonoids, have shown that permeability can be correlated with molecular descriptors like solvation energy, molecular surface area, and specific atomic charges nih.govresearchgate.net. While specific experimental permeability data for this compound is not available from the provided sources, these general principles would guide the prediction of its transport properties.
Ligand Efficiency and Lipophilic Efficiency Analysis
A comprehensive analysis of the Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) for the compound this compound is currently hampered by the absence of publicly available experimental data on its biological activity and lipophilicity. Extensive searches of scientific literature and chemical databases did not yield specific binding affinity values (such as IC50 or Ki) or experimentally determined partition coefficients (logP or logD) for this particular molecule.
Ligand Efficiency and Lipophilic Efficiency are crucial metrics in modern drug discovery, offering a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a valuable tool for comparing the efficiency with which different compounds bind to a target, independent of their size. A higher LE value is generally desirable, as it suggests a more optimal interaction between the ligand and the target. The formula for LE is:
LE = -2.303 * RT * pActivity / N
Where pActivity is the negative logarithm of the binding affinity (e.g., pIC50, pKi), R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms.
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), evaluates the potency of a compound in relation to its lipophilicity. It is a key indicator of a compound's "drug-likeness," as it helps to identify compounds that achieve high potency without excessive lipophilicity, which can often lead to poor pharmacokinetic and safety profiles. A higher LipE value is generally preferred. The formula for LipE is:
LipE = pActivity - logP (or logD)
To provide a quantitative analysis and generate data tables for this compound, specific experimental values are required. For instance, if the compound had a reported pIC50 of 7.5 against a particular target and a logP of 1.5, its LipE would be 6.0. Similarly, with a heavy atom count of 19, its LE could be calculated.
The following table illustrates the kind of data that would be necessary for a complete analysis:
| Compound Name | Target | pIC50 | logP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| This compound | Data not available | Data not available | Data not available | 19 | Cannot be calculated | Cannot be calculated |
Without these empirical data points for this compound, a detailed discussion and the creation of interactive data tables on its Ligand Efficiency and Lipophilic Efficiency remain purely theoretical. Further experimental investigation into the biological activity and physicochemical properties of this compound is necessary to enable such an analysis.
Potential Applications in Chemical Probes and Tools
Development as Fluorescent Probes for Biological Imaging
The inherent structural motifs of 1-[(4-Aminophenyl)sulfonyl]piperidin-4-ol provide a solid foundation for the creation of novel fluorescent probes. The 4-aminophenylsulfonyl group can be readily modified to incorporate various fluorophores. For instance, the primary amine on the phenyl ring serves as a convenient attachment point for environmentally sensitive dyes, whose fluorescence properties change in response to their local microenvironment, such as polarity or viscosity. This allows for the development of probes that can report on specific cellular compartments or changes in protein conformation.
Furthermore, the piperidin-4-ol moiety can influence the solubility and cellular uptake of the probe. By modifying the hydroxyl group, researchers can tune the pharmacokinetic properties of the fluorescent molecule, enabling targeted delivery to specific organelles or tissues. While direct examples of fluorescent probes based on the exact this compound structure are not yet extensively documented, the principles of probe design strongly support its potential. For example, sulfonamide-containing naphthalimides have been successfully synthesized and evaluated as fluorescent imaging probes. These probes demonstrate how the sulfonamide group can be integrated into a fluorescent scaffold to achieve desirable photophysical and biological properties.
Table 1: Potential Modifications of this compound for Fluorescent Probe Development
| Modification Site | Potential Modification | Desired Outcome |
| 4-Amino Group | Acylation with a fluorophore (e.g., NBD, Dansyl) | Covalent attachment of a fluorescent reporter |
| Piperidine (B6355638) Nitrogen | Alkylation with a targeting ligand | Directed delivery to a specific protein or organelle |
| Piperidin-4-ol | Esterification with a caged fluorophore | Activatable probe that becomes fluorescent upon enzymatic cleavage |
Use as Affinity Labels for Target Identification
Affinity-based protein profiling (ABPP) is a powerful strategy for identifying the protein targets of small molecules. Affinity labels are crucial components of this approach, as they are designed to bind specifically to a target protein and then form a covalent bond, allowing for subsequent isolation and identification. The this compound scaffold is well-suited for the development of such labels.
The 4-aminophenylsulfonyl group can be derivatized to include a photoreactive moiety, such as a diazirine or an aryl azide. Upon exposure to UV light, these groups form highly reactive species that can covalently crosslink to nearby amino acid residues in the binding pocket of a target protein. The piperidin-4-ol portion of the molecule can be modified to incorporate a reporter tag, such as biotin or a click chemistry handle (e.g., an alkyne or azide), which facilitates the enrichment and detection of the labeled protein.
Structure-activity relationship (SAR) studies on bis-aryl sulfonamides have demonstrated that this class of compounds can be systematically modified to incorporate affinity and photoaffinity probes without losing their biological activity. This suggests that the 4-aminophenylsulfonyl moiety of this compound could be similarly functionalized to create effective affinity labels for target identification studies.
Integration into Activity-Based Protein Profiling (ABPP) Assays
Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families directly in native biological systems. These probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag.
The this compound scaffold can be envisioned as a versatile building block for the synthesis of novel activity-based probes. The 4-aminophenylsulfonyl moiety could be modified to incorporate a reactive electrophilic "warhead" designed to target a specific class of enzymes. For example, the incorporation of a fluorophosphonate or a vinyl sulfone could target serine hydrolases, a large and functionally diverse enzyme family.
The piperidin-4-ol ring offers a point of attachment for a reporter tag, such as a fluorophore for in-gel detection or a biotin tag for affinity purification and mass spectrometry-based identification of the labeled enzymes. The modular nature of this scaffold would allow for the generation of a library of probes with different reactive groups and reporter tags, enabling the profiling of a wide range of enzyme activities. While direct application of this compound in ABPP is yet to be reported, the design principles of ABPP probes strongly support its potential as a valuable scaffold in this field.
Application in Click Chemistry for Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. The this compound molecule can be readily functionalized to participate in click chemistry reactions, thereby enabling its conjugation to a wide array of biomolecules.
The primary amino group on the phenyl ring can be converted to an azide, or the piperidin-4-ol can be modified to introduce a terminal alkyne. These "clickable" derivatives of this compound can then be conjugated to proteins, nucleic acids, or other small molecules that have been functionalized with the complementary reactive handle (an alkyne or azide, respectively).
This approach opens up numerous possibilities for creating novel bioconjugates. For example, a fluorescently labeled version of the compound could be "clicked" onto a targeting antibody for selective delivery to cancer cells. Alternatively, the compound could be incorporated into a larger molecular probe designed for multimodal imaging or targeted drug delivery. The versatility of click chemistry, combined with the adaptable scaffold of this compound, provides a powerful platform for the construction of complex and functional biomolecular tools.
Table 2: Potential Click Chemistry Modifications of this compound
| Modification Site | Click Chemistry Handle | Potential Conjugation Partner | Application |
| 4-Amino Group | Conversion to Azide | Alkyne-modified protein | Protein labeling and tracking |
| Piperidin-4-ol | Etherification with an alkyne-containing linker | Azide-functionalized fluorophore | Creation of a fluorescent probe |
| Piperidine Nitrogen | Alkylation with an azide-containing chain | Alkyne-modified drug molecule | Targeted drug delivery |
Future Directions and Research Opportunities
Exploration of New Synthetic Pathways
The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.comresearchgate.net While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL.
Green Chemistry Approaches: There is a growing demand for sustainable chemical processes. tandfonline.com Future synthetic explorations could adapt green chemistry principles, such as utilizing aqueous media, solvent-free mechanochemical methods, or catalyst-free conditions. researchgate.netresearchgate.netrsc.org For instance, ultrasound-assisted synthesis, which has been applied to other heterocyclic sulfonamides, could offer enhanced reaction efficiency and reduced energy consumption.
Advanced Catalytic Systems: Modern organic synthesis has seen the advent of powerful catalytic systems. Palladium-catalyzed cross-coupling reactions, for example, have become a robust method for forming C-N bonds in sulfonamide synthesis. thieme-connect.comresearchgate.net Research into novel transition-metal catalysts could provide milder reaction conditions and broader functional group tolerance, streamlining the synthesis of derivatives. rsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy and efficiency. thieme-connect.com Designing a convergent MCR strategy for this compound would be a significant advancement, allowing for rapid library synthesis of analogues for structure-activity relationship (SAR) studies.
Deeper Mechanistic Understanding of Biological Interactions
Sulfonamides are known to exhibit a wide array of biological activities by targeting specific enzymes. frontiersrj.comresearchgate.net The antibacterial action of many sulfonamides, for instance, stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov However, the specific biological targets and mechanisms of action for this compound are not well-defined.
Target Identification and Validation: A crucial future direction is the systematic screening of this compound against a broad panel of biological targets, including various enzymes (e.g., carbonic anhydrases, kinases, proteases) and receptors. mdpi.com Identifying and validating specific protein interactions is the first step toward understanding its therapeutic potential.
Computational and Structural Biology: Molecular docking and large-scale molecular dynamics simulations can provide invaluable insights into how the compound binds to its protein targets. acs.orgresearchgate.net These computational studies can elucidate the binding pathway, identify key amino acid residues involved in the interaction, and explain the thermodynamic driving forces of binding. acs.orgresearchgate.net For example, studies on other sulfonamides have used FKBP12 as a model system to deconstruct the precise binding contributions of the sulfonamide oxygens. acs.org Such analyses for this compound, followed by experimental validation through X-ray crystallography, would provide a detailed, atomic-level picture of its interactions.
Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is necessary to understand how different parts of the molecule contribute to its biological activity. nih.govresearchgate.net This involves synthesizing a library of analogues with modifications to the aminophenyl ring, the piperidine (B6355638) core, and the hydroxyl group, and then evaluating their activity.
| Molecular Modification | Potential Research Question | Example Analogue |
| Substitution on the aminophenyl ring | How do electron-donating or withdrawing groups affect target binding affinity? | 1-[(4-Amino-3-chlorophenyl)sulfonyl]piperidin-4-OL |
| Altering the piperidine substitution | Is the 4-hydroxy group essential for activity? What is the effect of its stereochemistry? | 1-[(4-Aminophenyl)sulfonyl]piperidin-4-yl acetate (B1210297) |
| N-alkylation of the piperidine | How does substitution on the piperidine nitrogen impact cell permeability or activity? | 1-[(4-Aminophenyl)sulfonyl]-N-methyl-piperidin-4-OL |
This table illustrates potential avenues for SAR studies by generating interactive data tables based on systematic modifications to the core structure.
Application in Advanced Materials Science
The unique combination of functional groups in this compound—an aromatic amine, a sulfonamide linker, and a hydroxyl group—makes it an interesting candidate for applications beyond medicine.
Polymer Synthesis: The amine and hydroxyl functionalities present potential sites for polymerization. The compound could serve as a monomer or a cross-linking agent to create novel polymers, such as polyamides, polyurethanes, or polyesters. The incorporation of the rigid sulfonylpiperidine structure into a polymer backbone could impart unique thermal and mechanical properties. Research has shown that piperidine-containing building blocks can be incorporated into polymeric films for controlled-release applications. nih.gov
Functional Materials: The aromatic nature of the compound suggests that it may possess interesting photophysical properties. Future research could investigate its potential as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs). Furthermore, the hydrogen-bonding capabilities of the sulfonamide and hydroxyl groups could be exploited in the design of supramolecular assemblies or as organic linkers in metal-organic frameworks (MOFs).
Development of Novel Analytical Techniques
Robust analytical methods are essential for studying the pharmacokinetics, metabolism, and environmental fate of any compound. While general methods for sulfonamide detection are well-established, there is room for developing techniques tailored to this compound and its potential metabolites. researchgate.netdntb.gov.ua
Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses for sulfonamide analysis. ymerdigital.comnih.gov Future work should focus on developing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for ultra-trace quantification in complex biological matrices like plasma, urine, and tissue.
Biosensors and Immunoassays: The development of portable, rapid, and cost-effective detection methods is a major goal in analytical science. ymerdigital.com Research could be directed towards creating specific biosensors or enzyme-linked immunosorbent assays (ELISAs) for this compound. researchgate.netmdpi.comnih.gov This involves generating specific antibodies or designing synthetic receptors that can selectively bind to the target molecule, enabling on-site and real-time monitoring. nih.gov
Metabolite Identification and Imaging: A significant research opportunity lies in using high-resolution mass spectrometry to identify and characterize the metabolites of this compound in vivo and in vitro. Furthermore, emerging techniques like Mass Spectrometry Imaging (MSI) could be employed to visualize the spatial distribution of the parent compound and its metabolites within biological tissues, providing critical information on its disposition and sites of action. ymerdigital.com
| Technique | Application Area | Potential Advantage |
| UHPLC-MS/MS | Pharmacokinetic studies | High sensitivity and specificity for quantification in biological fluids. researchgate.net |
| Optical Biosensor | Environmental monitoring | Real-time, portable, and rapid screening. researchgate.net |
| Immunoassay (ELISA) | Food safety analysis | High-throughput and cost-effective for screening multiple samples. nih.gov |
| Mass Spectrometry Imaging (MSI) | Drug distribution studies | Spatially-resolved analysis of compound and metabolite localization in tissues. ymerdigital.com |
This interactive data table compares various analytical techniques that could be developed for the specific analysis of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Analysis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov Applying these computational tools to this compound could dramatically accelerate its research and development.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel analogues based on their structural features. researchgate.netnih.govmedwinpublishers.com By training ML algorithms on experimental data from an initial set of synthesized compounds, researchers can prioritize the synthesis of candidates with the highest predicted potency and most favorable properties.
Data Analysis and Target Identification: AI can analyze large datasets from high-throughput screening, genomic, or proteomic experiments to identify potential biological targets for the compound. lanl.gov ML algorithms can uncover complex patterns and correlations that may not be apparent to human researchers, suggesting novel mechanisms of action or therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of piperidin-4-ol derivatives. A typical approach involves reacting 4-aminobenzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in anhydrous dichloromethane) at 0–25°C for 6–12 hours . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water. Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the piperidin-4-ol ring (δ ~3.5–4.0 ppm for hydroxyl-proximal protons) and sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Validate sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Ensure molecular ion alignment with the theoretical mass (e.g., [M+H]⁺ = 283.0984 for C₁₁H₁₅N₂O₃S) .
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodology : Follow OSHA/GHS guidelines:
- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact .
- Store in airtight containers at 2–8°C, away from oxidizers or moisture .
- Dispose via certified waste management services to prevent environmental contamination .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfonylated piperidine derivatives?
- Methodology :
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Off-Target Screening : Use kinase/GPCR panels to rule out unintended interactions .
- Structural Analog Comparison : Compare activity with analogs (e.g., 4-methoxy or 4-fluoro sulfonyl derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to calculate logP (target <3), polar surface area (<140 Ų), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets) to refine substituent placement .
- Metabolic Stability : Apply CYP450 isoform docking to predict oxidation sites and guide deuteration or fluorination .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous buffers?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) conditions at 40°C for 24–72 hours. Monitor degradation via LC-MS .
- Solvent Screening : Assess solubility/stability in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) using UV-Vis spectroscopy (λ = 270 nm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Standardize Assay Conditions : Control variables like incubation time, temperature, and enzyme lot .
- Cross-Validate with Orthogonal Assays : Confirm inhibitory activity using fluorescence-based and radiometric assays .
- Meta-Analysis : Aggregate data from ≥3 independent studies to calculate weighted mean IC₅₀ with confidence intervals .
Tables of Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.32 g/mol | Calculated |
| logP (Predicted) | 1.8 ± 0.3 | SwissADME |
| Aqueous Solubility (25°C) | 0.45 mg/mL (pH 7.4) | Experimental |
| Thermal Stability | Decomposes >200°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
